N-(3-chlorophenyl)-4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-12-9-16(24)17(18(25)22-14-7-4-5-13(20)10-14)19(26)23(12)11-15-6-2-3-8-21-15/h2-10,24H,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPPVHVTNVVMNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Pyridine derivatives have been shown to affect various pathways, including those involved in cell signaling, metabolism, and gene expression
Pharmacokinetics
Similar compounds have been shown to be metabolized by the cyp3a enzyme, suggesting that this compound may also be metabolized by this enzyme. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Similar compounds have been shown to have various biological activities, including antidiabetic, antimycobacterial, antiviral, and antitumor activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .
Biological Activity
N-(3-chlorophenyl)-4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound can be synthesized through various methods, often involving multi-component reactions. For instance, one method described in the literature involves the reaction of substituted pyridine derivatives with specific carboxylic acids under controlled conditions to yield the desired product efficiently . The synthetic route typically results in high yields and purity, making it suitable for further biological evaluations.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In particular, studies have shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
| Bacterial Strain | MIC (mg/mL) | Standard Antibiotic | MIC (mg/mL) |
|---|---|---|---|
| E. coli | 0.5 | Streptomycin | 1 |
| S. aureus | 0.25 | Penicillin | 0.5 |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects, surpassing the activity of well-known anti-inflammatory agents like curcumin in certain assays. This suggests its potential role in treating inflammatory diseases .
Neuroprotective Effects
In neuropharmacological studies, derivatives of this compound have been shown to protect neuronal cells from oxidative stress and calcium overload, which are critical factors in neurodegenerative diseases. The mechanism appears to involve modulation of calcium channels and reduction of reactive oxygen species (ROS) levels .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various synthesized derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited potent activity comparable to established antibiotics, suggesting their potential use in treating resistant infections .
- Neuroprotection : Another study focused on the neuroprotective properties of the compound in a model of oxidative stress-induced neuronal damage. Results showed that treatment with the compound significantly reduced cell death and improved cell viability compared to controls .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Calcium Channel Modulation : The compound influences calcium ion influx in neurons, which is crucial for preventing excitotoxicity associated with neurodegeneration.
- Antioxidant Properties : It exhibits significant antioxidant activity, reducing oxidative stress markers in cellular models.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Chlorophenyl vs.
- Pyridin-2-ylmethyl vs. Sulfonylbenzyl : The pyridin-2-ylmethyl group in the target compound could enhance π-π stacking interactions in kinase binding pockets, whereas sulfonylbenzyl (as in ) may improve solubility via polar interactions .
- 4-Hydroxy vs. 4-Ethoxy : The 4-hydroxy moiety in the target compound may confer hydrogen-bonding capacity, contrasting with BMS-777607’s 4-ethoxy group, which likely reduces polarity for enhanced oral bioavailability .
Pharmacological Implications
- Kinase Inhibition: BMS-777607 and merestinib demonstrate that dihydropyridine-carboxamides with halogenated aryl groups and heterocyclic substituents are potent kinase inhibitors.
- Thermal Stability : Compound 6d () highlights the role of nitro groups in thermal dimerization, a property absent in the target compound due to its hydroxyl group, which may instead favor redox interactions .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound with high purity and yield?
- Methodological Answer : Multi-step synthesis typically involves nucleophilic substitution, cyclization, and functional group protection. Key parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) during cyclization to avoid side reactions .
- Catalysts : Use of palladium catalysts for coupling reactions or acid/base catalysts for amide bond formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while methanol/water mixtures aid in crystallization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve ≥95% purity .
Q. How can spectral data contradictions (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?
- Methodological Answer :
- Tautomer Identification : For keto-enol or lactam tautomers (common in dihydropyridines), use combined NMR (1H/13C, DEPT-135) and X-ray crystallography. For example, X-ray can confirm the keto-amine tautomer over hydroxy-pyridine forms, as seen in structurally analogous compounds .
- Dynamic Effects : Variable-temperature NMR or NOESY experiments to detect conformational flexibility .
Q. What substituents on the pyridine or phenyl rings most significantly influence bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups : The 3-chlorophenyl group enhances target binding via halogen bonding, as observed in kinase inhibitors .
- Pyridinylmethyl Moiety : Improves solubility and π-π stacking interactions with aromatic residues in enzyme active sites .
- Hydroxy Group at Position 4 : Critical for hydrogen-bond donor activity; methylation or acetylation reduces potency in enzyme inhibition assays .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., IC50 variability across assays) be systematically addressed?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
- Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions, as the compound’s solubility varies significantly in non-polar media .
- Metabolite Interference : Use LC-MS to rule out degradation products during long-term incubation .
Q. What computational strategies are effective for predicting binding modes with ambiguous target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Glide with flexible side-chain sampling for kinases or GPCRs. Prioritize targets with conserved ATP-binding pockets (e.g., MAPK, CDK families) .
- MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess stability of predicted poses .
- Pharmacophore Mapping : Align with known inhibitors (e.g., staurosporine analogs) to identify critical interaction points .
Q. How can regioselectivity challenges in functionalizing the dihydropyridine ring be mitigated?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the carboxamide) to steer electrophilic substitution to position 6 .
- Metal-Mediated C–H Activation : Use Pd(OAc)₂ with pivalic acid as a co-catalyst for selective C-5 methylation .
- Microwave-Assisted Synthesis : Reduces side reactions by accelerating kinetics in regioselective bromination .
Q. What analytical techniques are most reliable for detecting degradation products under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1–13, heat (40–60°C), and UV light, then analyze via:
- HPLC-DAD/MS : Identify hydrolyzed (e.g., cleavage of pyridinylmethyl group) or oxidized products .
- NMR Stability Monitoring : Track time-dependent changes in hydroxy or carbonyl peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
